(3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a chemical compound that belongs to the class of substituted aryl benzylamines. This compound is characterized by the presence of methoxy groups and an amine functional group, which contribute to its potential biological activities and chemical reactivity.
This compound can be synthesized from readily available precursors through various organic synthesis methods. It has garnered interest in scientific research due to its potential applications in medicinal chemistry and organic synthesis.
(3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is classified as an aryl benzylamine, a subclass of amines that often exhibit significant biological activity. Its structural features position it as a candidate for further pharmacological studies.
The synthesis of (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves multiple steps:
The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency.
The molecular structure of (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine features:
(3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions must be carefully controlled to achieve desired products without side reactions.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The methoxy and amine groups can participate in hydrogen bonding, influencing biological activity.
(3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine has several applications in scientific research:
The development of substituted benzylamines represents a deliberate and methodical evolution in targeting serotonergic receptors, particularly the 5-HT₂ family. Early research focused on naturally occurring phenethylamines like mescaline (3,4,5-trimethoxyphenethylamine), which demonstrated potent psychoactive effects mediated primarily through 5-HT₂A receptor (5-HT₂AR) activation but lacked selectivity and therapeutic practicality [3] [5]. This spurred systematic structural modifications to enhance receptor specificity and reduce off-target effects. The introduction of the N-benzyl group onto the phenethylamine core marked a pivotal advancement, exemplified by the NBOMe (N-(2-methoxybenzyl)phenethylamine) class. Adding this 2-methoxybenzyl group dramatically increased binding affinity (often 10- to 100-fold) and functional potency at 5-HT₂AR compared to their parent 2C-X compounds, transforming moderately active phenethylamines into among the most potent 5-HT₂AR agonists known [1] [5]. For instance, while 2C-B (a 2,5-dimethoxyphenethylamine) exhibits activity in the low micromolar range, its NBOMe counterpart, 25B-NBOMe, shows sub-nanomolar affinity and potency [1] [5]. This N-benzylation strategy exploits interactions within a secondary binding pocket (SBP) near the orthosteric site of the 5-HT₂AR, enhancing both affinity and selectivity [1]. The compound (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine represents a further structural divergence within this benzylamine lineage. Its 3,5-dimethoxybenzyl moiety replaces the typical 2-methoxybenzyl group of NBOMes, potentially altering the orientation within the SBP. Furthermore, its branched 2-methoxy-1-methylethylamine side chain contrasts with the linear ethylamine or methylamino chains common in classical compounds. This unique combination of a 3,5-disubstituted ring and a branched side chain embodies a distinct chemotype designed to probe specific aspects of receptor topography and signaling bias, moving beyond the traditional NBOMe scaffold towards novel pharmacology.
Table 1: Key Structural Milestones in Serotonergic Benzylamine/Phenethylamine Development
Structural Class | Prototype Example | Core Structural Feature | Impact on 5-HT₂AR Pharmacology |
---|---|---|---|
Simple Phenethylamines | Mescaline | 3,4,5-Trimethoxyphenethylamine | Moderate affinity, low selectivity, full agonism |
2C-X Phenethylamines | 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | 2,5-Dimethoxy with 4-position substituent | Increased potency over mescaline, maintained activity at related receptors (5-HT₂C) |
NBOMe Derivatives | 25B-NBOMe | N-(2-methoxybenzyl) addition to 2C-X | Dramatic (10-100x) increase in 5-HT₂AR affinity/potency; improved but not absolute selectivity |
Novel Benzylamines | (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | 3,5-Dimethoxybenzyl + branched methoxyalkylamine | Theoretical shift in SBP engagement; potential for altered signaling bias or selectivity profile |
The strategic design of (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine places it within a broader chemical landscape of analogues developed to probe the structure-activity relationships (SAR) governing 5-HT₂AR engagement and functional selectivity. Its structure embodies two key modifications relative to prominent psychedelic-inspired scaffolds:
Meta-Substitution Pattern vs Classical Ortho/para: Unlike classical psychedelics such as DOM (2,5-dimethoxy-4-methylamphetamine) or DOB (2,5-dimethoxy-4-bromoamphetamine), which feature 2,5-dimethoxy substitution with a 4-position hydrophobic group critical for high 5-HT₂AR potency [3], this compound features a 3,5-dimethoxybenzyl core. This meta orientation fundamentally alters the spatial presentation of the methoxy groups relative to the ethylamine linker. Research on related 3,5-dimethoxyamphetamines (termed 3C-X or TMA analogs) suggests this pattern retains significant 5-HT₂AR affinity but may subtly alter efficacy or signaling bias compared to their 2,5-dimethoxy counterparts [6]. The benzyl nitrogen linkage, rather than a direct phenyl-ethylamine bond, further modifies the molecule's conformational flexibility and presentation to the receptor's orthosteric pocket and SBP.
Branched Alkyl Side Chain: The compound features a (2-methoxy-1-methyl-ethyl)amine moiety – a branched chain with an ether oxygen. This contrasts sharply with the linear ethylamine (primary amine) of phenethylamines (e.g., 2C-B) or the methylamino (secondary amine) of amphetamines (e.g., DOM) and NBOMes (tertiary amine). Branching and ether oxygen introduction are known strategies to modulate lipophilicity, metabolic stability, and receptor interaction profiles. Conformationally restricted phenethylamine analogues, such as the phenylpiperidine LPH-5 [(S)-11], demonstrate that constraining the ethylamine side chain into rings like piperidine can profoundly impact functional selectivity and receptor subtype preference. LPH-5, a selective 5-HT₂AR agonist with partial agonist activity (EC₅₀ = 69 nM, Rₘₐₓ = 37% in Ca²⁺ assay), exhibits minimal activity at 5-HT₂CR, highlighting how side chain modification can enhance selectivity [1]. Similarly, the branched, methoxylated side chain in (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine likely restricts conformational freedom and introduces novel polar interactions, potentially favoring specific active receptor conformations associated with therapeutic signaling pathways over those linked to hallucinogenic effects or off-target activity.
These structural features position the compound as a tool for investigating biased agonism at the 5-HT₂AR. Biased agonists selectively activate specific intracellular signaling cascades downstream of the receptor (e.g., Gq/11-mediated phospholipase C activation vs. β-arrestin recruitment) while avoiding others. This concept is central to modern psychedelic-inspired therapeutic design, aiming to decouple potentially beneficial effects (e.g., synaptic plasticity, anti-inflammatory effects) from hallucinogenic effects and cardiotoxicity (linked to 5-HT₂BR activation). The development of MDL 100,907 (now known as volinanserin), a highly selective 5-HT₂AR antagonist (Kᴅ = 0.56 nM) [4], underscores the therapeutic value of high selectivity within this receptor family. While an antagonist, its discovery validated 5-HT₂AR as a critical target. Compound like (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, designed as a potential agonist with a unique structure, may offer a complementary approach to achieve pathway-selective activation (biased agonism), representing the next step in this rational drug design continuum for neuropsychiatric therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: